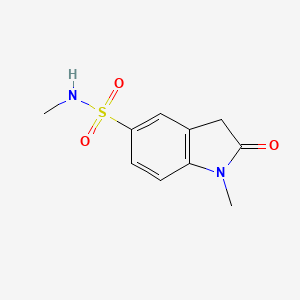
Ethyl 4-(3-fluoro-4-methoxyphenyl)-2,4-dioxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves complex chemical reactions. For instance, the synthesis of thiophene derivatives, which are structurally similar, involves heterocyclization of various substrates . Another example is the synthesis of isoxazole clubbed 1,3,4-oxadiazole derivatives, which involves the reaction of 5-(3-fluoro-4-methoxyphenyl)isoxazole-3-carbohydrazide with different substituted benzoic/pyridinyl/indolyl acids .Applications De Recherche Scientifique
Medicinal Chemistry: Anticancer Agents
Ethyl 4-(3-fluoro-4-methoxyphenyl)-2,4-dioxobutanoate: is a compound that can be utilized in the synthesis of anticancer agents. Its structure allows for the incorporation into molecules that target cancer cells. The presence of the 3-fluoro-4-methoxyphenyl group can be crucial for the biological activity of these agents, potentially inhibiting the growth of cancer cells .
Material Science: Organic Semiconductors
In material science, this compound’s derivatives are valuable in the development of organic semiconductors. These semiconductors are used in the production of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The compound’s molecular structure can be engineered to enhance charge transport properties, which is essential for high-performance electronics .
Pharmaceutical Development: Anti-inflammatory Drugs
The compound’s derivatives can also be designed to exhibit anti-inflammatory properties. By modifying the core structure, medicinal chemists can develop new drugs that reduce inflammation, potentially leading to treatments for conditions like arthritis and other inflammatory diseases .
Biological Research: Antimicrobial Activity
Researchers have explored the use of Ethyl 4-(3-fluoro-4-methoxyphenyl)-2,4-dioxobutanoate in the development of antimicrobial agents. Its framework can be incorporated into molecules that disrupt the growth of bacteria and other pathogens, contributing to the fight against infectious diseases .
Synthetic Chemistry: Cross-Coupling Reactions
This compound is a key player in cross-coupling reactions, a cornerstone of synthetic organic chemistry. It can act as a precursor for the synthesis of complex molecules through reactions like the Suzuki coupling, which is widely used in the pharmaceutical industry for constructing carbon-carbon bonds .
Industrial Chemistry: Corrosion Inhibitors
In industrial applications, derivatives of this compound can serve as corrosion inhibitors. These are substances that, when added to a liquid or gas, decrease the corrosion rate of metals or alloys, thus extending the life of industrial equipment .
Environmental Science: Metal Complexing Agents
Lastly, in environmental science, this compound’s derivatives can act as metal complexing agents. They can form complexes with metal ions, which can be useful in the removal of heavy metals from wastewater, aiding in environmental cleanup efforts .
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 4-(3-fluoro-4-methoxyphenyl)-2,4-dioxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FO5/c1-3-19-13(17)11(16)7-10(15)8-4-5-12(18-2)9(14)6-8/h4-6H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKQPZYVYCOBDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC(=C(C=C1)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-fluoro-4-methoxyphenyl)-2,4-dioxobutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-[(3-methylbutan-2-yl)amino]propanoate](/img/structure/B6352876.png)




![2-{[(Butan-2-yl)amino]methyl}phenol](/img/structure/B6352936.png)
![1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol](/img/structure/B6352943.png)

![4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol](/img/structure/B6352964.png)
![(Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine](/img/structure/B6352971.png)
![(Butan-2-yl)[(3-methylphenyl)methyl]amine](/img/structure/B6352980.png)
![3-{[(Butan-2-yl)amino]methyl}phenol](/img/structure/B6352986.png)
![4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol](/img/structure/B6352992.png)
![2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B6352999.png)